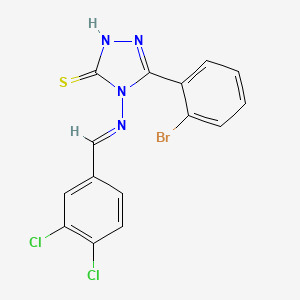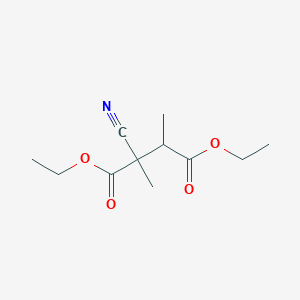
Diethyl 2-cyano-2,3-dimethylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-cyano-2,3-dimethylbutanedioate is an organic compound with the molecular formula C11H17NO4. It is a diethyl ester derivative of butanedioic acid, featuring a cyano group and two methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-cyano-2,3-dimethylbutanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with acetone cyanohydrin in the presence of a base, such as sodium ethoxide. The reaction proceeds via a nucleophilic addition mechanism, followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-cyano-2,3-dimethylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl 2-cyano-2,3-dimethylbutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2-cyano-2,3-dimethylbutanedioate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in addition and substitution reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are facilitated by enzymes and catalysts, which enhance the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in similar synthetic applications.
Diethyl succinate: A diethyl ester of succinic acid, employed in organic synthesis.
Ethyl cyanoacetate: An ester with a cyano group, used as a building block in organic chemistry.
Uniqueness
Diethyl 2-cyano-2,3-dimethylbutanedioate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. The presence of both cyano and ester groups allows for a wide range of reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
54677-60-0 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
diethyl 2-cyano-2,3-dimethylbutanedioate |
InChI |
InChI=1S/C11H17NO4/c1-5-15-9(13)8(3)11(4,7-12)10(14)16-6-2/h8H,5-6H2,1-4H3 |
InChI Key |
GBHOITGWOMPVEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)
![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)
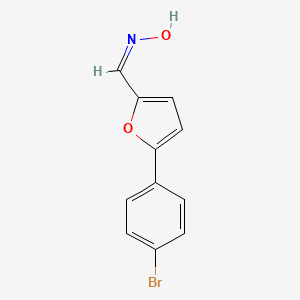
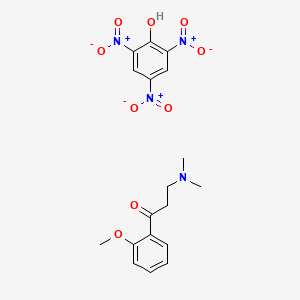
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
![disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate](/img/structure/B11961851.png)
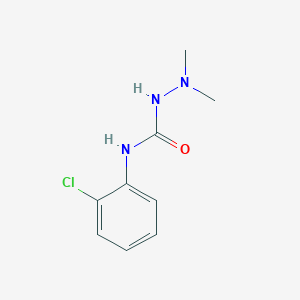
![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)


